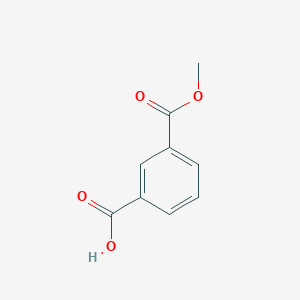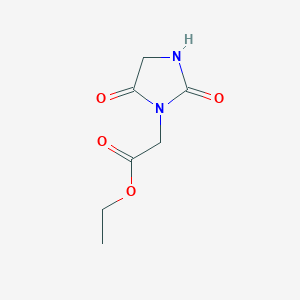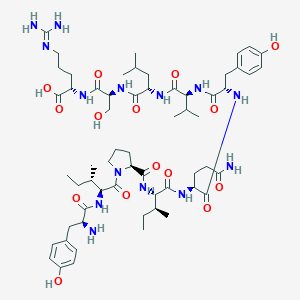
3-Methylfluoranthene
Overview
Description
3-Methylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C17H12. It is a derivative of fluoranthene, where a methyl group is substituted at the third position of the fluoranthene structure. This compound is known for its presence in various combustion products and is considered an environmental pollutant due to its potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylfluoranthene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-methyl-1,2-dihydroacenaphthylene can yield this compound. The reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the polycyclic structure .
Industrial Production Methods: Industrial production of this compound often involves the extraction from coal tar, a byproduct of coal processing. The high boiling fraction of coal tar contains various polycyclic aromatic hydrocarbons, including this compound, which can be isolated through fractional distillation and further purification steps .
Chemical Reactions Analysis
Types of Reactions: 3-Methylfluoranthene undergoes several types of chemical reactions, including nitration, oxidation, and substitution reactions.
Common Reagents and Conditions:
Nitration: This reaction involves the introduction of nitro groups into the aromatic ring. For this compound, nitration typically occurs at the 2-, 4-, and 8-positions, yielding various nitro derivatives.
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the aromatic ring. These reactions often require a halogen source (e.g., bromine or chlorine) and a catalyst.
Major Products Formed:
Nitration: 3-Methyl-2-nitrofluoranthene, 3-methyl-4-nitrofluoranthene, and 3-methyl-8-nitrofluoranthene.
Oxidation: Various quinones and oxygenated polycyclic aromatic hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methylfluoranthene has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-methylfluoranthene exerts its effects involves its interaction with cellular components. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenesis. The compound’s ability to induce oxidative stress and generate reactive oxygen species also contributes to its toxic effects .
Comparison with Similar Compounds
Fluoranthene: The parent compound of 3-methylfluoranthene, lacking the methyl group at the third position.
2-Methylfluoranthene: Another methylated derivative of fluoranthene, with the methyl group at the second position.
Pyrene: A structural isomer of fluoranthene, with a different arrangement of the polycyclic rings.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. The presence of the methyl group at the third position alters its electronic properties and steric interactions compared to other fluoranthene derivatives .
Properties
IUPAC Name |
3-methylfluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-9-10-16-14-6-3-2-5-13(14)15-8-4-7-12(11)17(15)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJKUHDKEFRGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074760 | |
| Record name | Methylfluoranthene, 3- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706-01-0 | |
| Record name | 3-Methylfluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylfluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylfluoranthene, 3- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V9IJE74P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




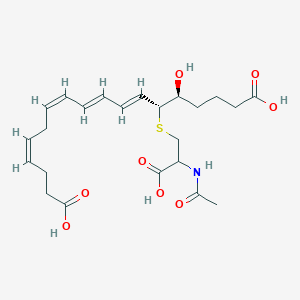
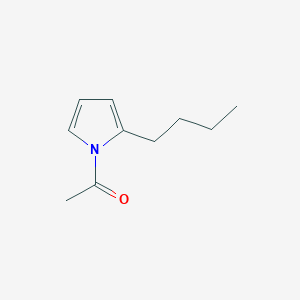


![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)

